3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C14H18O3 and a molecular weight of 234.29 g/mol . This compound is characterized by a cyclobutane ring substituted with a hydroxy group, an isopropylphenyl group, and a carboxylic acid group. It is primarily used for research purposes and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with a suitable cyclobutane precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under stringent quality control measures. The process may include steps such as purification, crystallization, and drying to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid.
Reduction: Formation of 3-hydroxy-1-(4-isopropylphenyl)cyclobutanol.
Substitution: Formation of 3-chloro-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid.
Scientific Research Applications
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their activity. The isopropylphenyl group can interact with hydrophobic regions of proteins or enzymes, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
- 3-Hydroxy-1-(4-ethylphenyl)cyclobutane-1-carboxylic acid
- 3-Hydroxy-1-(4-tert-butylphenyl)cyclobutane-1-carboxylic acid
Uniqueness
3-Hydroxy-1-(4-isopropylphenyl)cyclobutane-1-carboxylic acid is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and interactions with other molecules. This structural feature can lead to different biological activities and applications compared to similar compounds .
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-hydroxy-1-(4-propan-2-ylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H18O3/c1-9(2)10-3-5-11(6-4-10)14(13(16)17)7-12(15)8-14/h3-6,9,12,15H,7-8H2,1-2H3,(H,16,17) |
InChI Key |
XDBFGTJMDFFNQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CC(C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.